2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine
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Overview
Description
2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of an ethyl group attached to the phenoxy ring and a methoxyethyl group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phenolic and amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Phenolic and amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyalkylamine derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(2-methoxyethyl)ethanamine
- 2-(4-ethylphenoxy)-N-(2-ethoxyethyl)ethanamine
- 2-(4-ethylphenoxy)-N-(2-hydroxyethyl)ethanamine
Uniqueness
2-(4-ethylphenoxy)-N-(2-methoxyethyl)ethanamine is unique due to the presence of both an ethyl group on the phenoxy ring and a methoxyethyl group on the ethanamine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21NO2 |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-2-methoxyethanamine |
InChI |
InChI=1S/C13H21NO2/c1-3-12-4-6-13(7-5-12)16-11-9-14-8-10-15-2/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
WOOUGDXTMPEEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCCOC |
Origin of Product |
United States |
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